molecular formula C14H10N2O B2980618 7-pyridin-4-yl-2H-isoquinolin-1-one CAS No. 1417640-16-4

7-pyridin-4-yl-2H-isoquinolin-1-one

Cat. No. B2980618
CAS RN: 1417640-16-4
M. Wt: 222.247
InChI Key: RFLWKIUUHREFSC-UHFFFAOYSA-N
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Description

7-pyridin-4-yl-2H-isoquinolin-1-one is a nitrogen-heterocyclic compound . It is part of the isoquinolone family, which are known for their versatile biological and physiological activities . Isoquinolones are often used as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of 7-pyridin-4-yl-2H-isoquinolin-1-one involves a catalyst-free method . This method utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates . Another method involves the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones with the help of a bench stable hypervalent iodine reagent PIDA .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-pyridin-4-yl-2H-isoquinolin-1-one include a catalyst-free synthesis method that utilizes N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates . Another method involves the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones with the help of a bench stable hypervalent iodine reagent PIDA .

Scientific Research Applications

Novel Synthesis Approaches

Research has led to innovative synthesis methods involving compounds structurally related to 7-pyridin-4-yl-2H-isoquinolin-1-one. One notable method is the one-pot three-component synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines using Fe3O4@SiO2–OSO3H as a heterogeneous nanocatalyst. This process highlights the potential of magnetic nanoparticles in facilitating efficient and high-yield chemical syntheses (Maleki, 2014).

Catalytic Applications

The research also explores the Ru-catalyzed synthesis of isoquinolines and benzoisoquinolines, demonstrating the versatility of primary amines as directing groups in oxidative coupling reactions. This approach underscores the potential of transition metal catalysis in constructing complex heterocyclic frameworks with broad applicability in pharmaceutical chemistry and material sciences (Villuendas & Urriolabeitia, 2013).

Advanced Organic Synthesis Techniques

Further developments include an efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines through a three-component reaction involving aryl ketones, hydroxylamine, and alkynes. This method showcases the strategic integration of C-H bond activation and cyclization steps, facilitating the rapid assembly of complex heterocyclic structures from readily available substrates. Such advancements offer significant potential for the synthesis of biologically active compounds and functional materials (Zheng et al., 2012).

Potential in Organic Electronics

Additionally, studies on homoleptic cyclometalated iridium complexes reveal their highly efficient red phosphorescence, with implications for organic light-emitting diode (OLED) applications. This research not only expands the understanding of phosphorescence mechanisms in cyclometalated complexes but also paves the way for the development of high-efficiency, pure-red emitting OLEDs, underscoring the relevance of isoquinoline derivatives in electronic and photonic technologies (Tsuboyama et al., 2003).

Future Directions

Isoquinolones, including 7-pyridin-4-yl-2H-isoquinolin-1-one, are important nitrogen-heterocyclic compounds with versatile biological and physiological activities . Their synthetic methods have been greatly developed recently . Future research may focus on further developing these synthetic methods and exploring the biological and physiological activities of isoquinolones .

properties

IUPAC Name

7-pyridin-4-yl-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-13-9-12(10-3-6-15-7-4-10)2-1-11(13)5-8-16-14/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLWKIUUHREFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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